ALDH3A1 Enzyme Inhibition: 5-Bromo-2-(trifluoromethyl)benzaldehyde vs. Standard Inhibitor DEAB
5-Bromo-2-(trifluoromethyl)benzaldehyde demonstrates potent inhibition of aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 360 nM [1]. This represents a >550-fold increase in potency compared to the widely used ALDH inhibitor 4-(diethylamino)benzaldehyde (DEAB), which exhibits an IC50 greater than 200 µM (>200,000 nM) in analogous assays . The data indicates a significant advantage in potency for research applications requiring ALDH3A1 inhibition.
| Evidence Dimension | Inhibition Potency (IC50) against Human ALDH3A1 |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde (DEAB) |
| Quantified Difference | >200,000 nM vs. 360 nM (>550-fold more potent) |
| Conditions | In vitro enzyme assay using full-length human ALDH3A1 expressed in E. coli, with benzaldehyde as substrate, preincubated for 2 mins followed by spectrophotometric analysis. |
Why This Matters
For researchers investigating ALDH-related pathways in cancer or other diseases, the 360 nM IC50 offers a significantly more potent tool compound compared to standard options, enabling studies at lower concentrations and potentially reducing off-target effects associated with high-concentration inhibitor use.
- [1] BindingDB. (n.d.). BDBM50448790 (CHEMBL3128208): Affinity Data for 5-Bromo-2-(trifluoromethyl)benzaldehyde against ALDH3A1. View Source
